![molecular formula C15H9ClFNO3 B2681363 2-[(3-Chloro-2-fluorophenyl)methoxy]isoindole-1,3-dione CAS No. 321430-44-8](/img/structure/B2681363.png)
2-[(3-Chloro-2-fluorophenyl)methoxy]isoindole-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isoindole-1,3-dione derivatives, commonly known as phthalimides, represent an important class of biological and pharmaceutical compounds . They are widespread structural motifs in a plethora of different natural products .
Synthesis Analysis
Isoindole-1,3-diones are usually synthesized by the condensation of a phthalic anhydride with primary amines . Various synthetic methods have been documented in the literature .Molecular Structure Analysis
The molecular structure of isoindole-1,3-diones involves a fused ring system .Chemical Reactions Analysis
The overall transformation involved in the synthesis of fused multifunctionalized isoindole-1,3-diones involves the formation of three new C–C bonds and two new C aryl –O bonds via intramolecular cyclization and intermolecular coupling oxidation reactions .Physical And Chemical Properties Analysis
The physicochemical properties of new phthalimides were determined on the basis of Lipiński’s rule .Wissenschaftliche Forschungsanwendungen
Photocyclization and Molecular Structures
2-[(3-Chloro-2-fluorophenyl)methoxy]isoindole-1,3-dione derivatives have been studied for their photocyclization reactions and molecular structures. Košmrlj and Šket (2007) investigated the photochemical behavior of 2-halo-substituted 1,3-diarylpropan-1,3-dione derivatives, revealing that the presence of chloro and fluoro groups influences cyclization to flavones, a pathway significant in organic synthesis and materials science (Košmrlj & Šket, 2007). Li et al. (2005) described the crystal structures of two isomeric compounds containing the this compound framework, demonstrating their potential in designing new materials with specific optical properties (Li et al., 2005).
Optoelectronic Applications
Derivatives of this compound have been explored for their optoelectronic properties. Mane, Katagi, and Melavanki (2019) synthesized novel acridin-isoindoline-1,3-dione derivatives, studying their photophysical and thermal properties. These compounds exhibited promising characteristics as fluorescent materials due to their high thermal stability and distinctive fluorescence behavior in various solvents, indicating their potential in optoelectronics and sensor applications (Mane, Katagi, & Melavanki, 2019).
Pharmacological Research
Some studies have focused on the pharmacological aspects of isoindole-1,3-dione derivatives. Czopek et al. (2020) investigated compounds derived from 4-methoxy-1H-isoindole-1,3(2H)-dione for their potential antipsychotic properties by examining their affinity for serotonin receptors and inhibitory effects on phosphodiesterase 10A. This research highlights the therapeutic potential of these compounds in treating psychiatric disorders (Czopek et al., 2020).
Gas Transport Properties
Sen and Banerjee (2012) synthesized fluorinated poly(ether imide)s using a diamine monomer derived from the benzo[f]-isoindole-1,3-dione unit. These polymers exhibited extremely high glass transition temperatures, outstanding thermal stability, and significant tensile strength. The study also evaluated the gas transport properties of these materials, indicating their potential application in gas separation technologies (Sen & Banerjee, 2012).
Wirkmechanismus
Target of Action
Isoindoline-1,3-dione derivatives, a class to which this compound belongs, have been noted for their potential use in diverse fields such as pharmaceutical synthesis, herbicides, colorants, dyes, polymer additives, organic synthesis, and photochromic materials .
Mode of Action
Isoindoline-1,3-dione derivatives are known for their diverse chemical reactivity and promising applications . The reactivity of these compounds and their potential applications in different fields are being explored .
Biochemical Pathways
Isoindoline-1,3-dione derivatives are known to have diverse chemical reactivity and promising applications .
Result of Action
Isoindoline-1,3-dione derivatives are known for their potential use in diverse fields such as pharmaceutical synthesis, herbicides, colorants, dyes, polymer additives, organic synthesis, and photochromic materials .
Action Environment
The review underscores the need for sustainable and environmentally friendly synthetic approaches in this field .
Safety and Hazards
Zukünftige Richtungen
The development of a selective, high-yield reaction to convert isoindole-1,3-dione into fused highly substituted isoindole-1,3-dione derivatives remains a challenge . These derivatives have multiple rings, complex and variable structures, and a broad potential for use in chemical production and clinical medicine .
Biochemische Analyse
Biochemical Properties
It has been suggested that this compound may interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Some studies suggest that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Eigenschaften
IUPAC Name |
2-[(3-chloro-2-fluorophenyl)methoxy]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClFNO3/c16-12-7-3-4-9(13(12)17)8-21-18-14(19)10-5-1-2-6-11(10)15(18)20/h1-7H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHPLAVSEMFIJOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)OCC3=C(C(=CC=C3)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClFNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
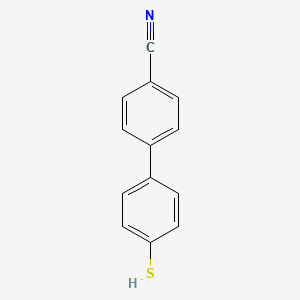
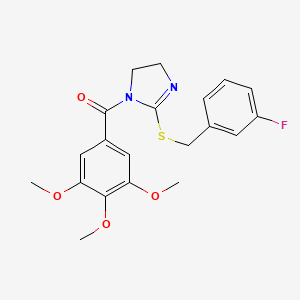
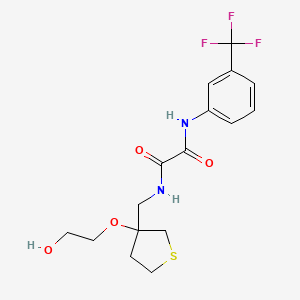
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[8-methyl-3-(4-methylphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]thio}acetamide](/img/structure/B2681284.png)

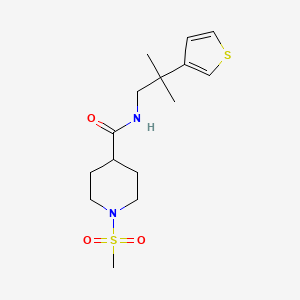


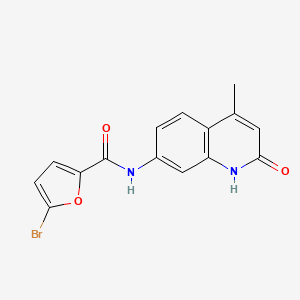

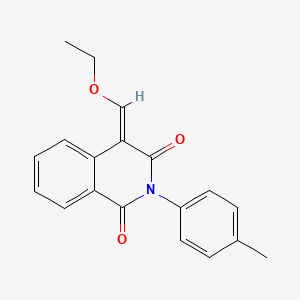
![2-[[5-(4-Bromophenyl)-2-(9H-fluoren-9-ylmethoxycarbonyl)-9-oxa-2-azaspiro[5.5]undecan-5-yl]oxy]acetic acid](/img/structure/B2681296.png)
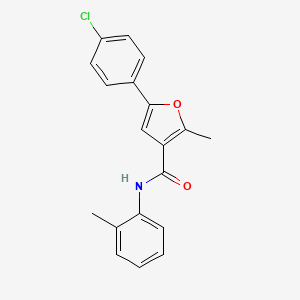
![1-allyl-4-(1-(3-chlorobenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2681302.png)
